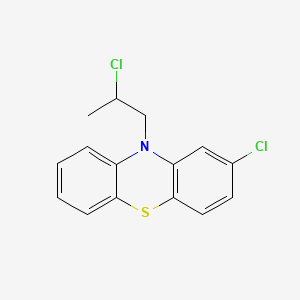
2-Chloro-10-(2-chloropropyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(2-chloropropyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. Phenothiazine derivatives have been widely studied for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Méthodes De Préparation
The synthesis of 2-Chloro-10-(2-chloropropyl)phenothiazine typically involves the alkylation of 2-chlorophenothiazine. One common method includes the reaction of 2-chlorophenothiazine with 1-(2-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium amide . The reaction conditions usually involve heating the reactants to facilitate the alkylation process.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. For example, the cyclization of m-chloro diphenylamine with sulfur in the presence of iodine as a catalyst can produce 2-chlorophenothiazine, which can then be further alkylated to obtain the desired compound .
Analyse Des Réactions Chimiques
2-Chloro-10-(2-chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-10-(2-chloropropyl)phenothiazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-10-(2-chloropropyl)phenothiazine involves its interaction with various molecular targets. It primarily acts by blocking dopamine receptors in the brain, which contributes to its antipsychotic effects . Additionally, it may interact with other neurotransmitter receptors, including histaminergic and cholinergic receptors, leading to its antiemetic and antihistaminic properties .
Comparaison Avec Des Composés Similaires
2-Chloro-10-(2-chloropropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic and antiemetic effects, chlorpromazine is widely used in clinical settings.
Prochlorperazine: This compound is used to treat severe nausea and vomiting and has similar pharmacological properties.
Perphenazine: Another phenothiazine derivative with antipsychotic and antiemetic effects.
Propriétés
Numéro CAS |
101976-28-7 |
|---|---|
Formule moléculaire |
C15H13Cl2NS |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
2-chloro-10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H13Cl2NS/c1-10(16)9-18-12-4-2-3-5-14(12)19-15-7-6-11(17)8-13(15)18/h2-8,10H,9H2,1H3 |
Clé InChI |
WMLOGBMMUXVWHK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


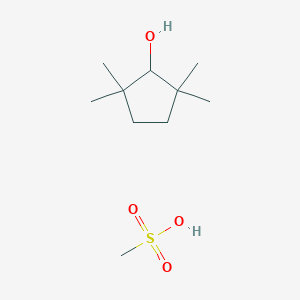

![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)


![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
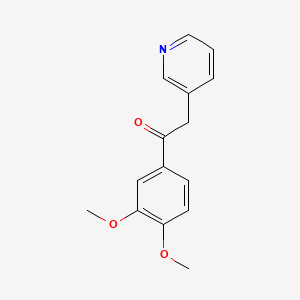
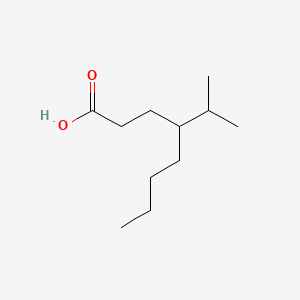
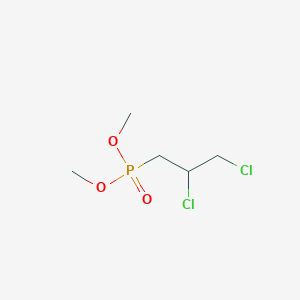
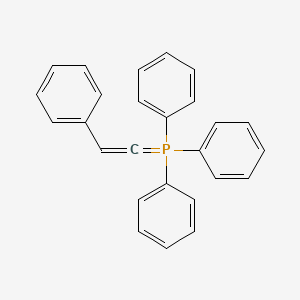
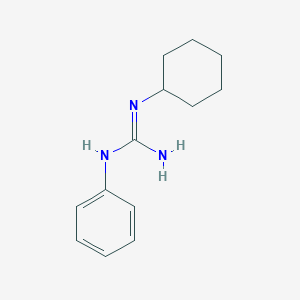
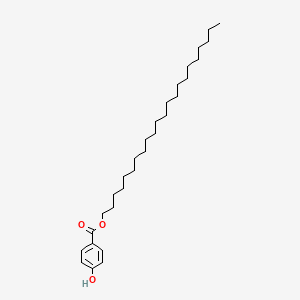
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
